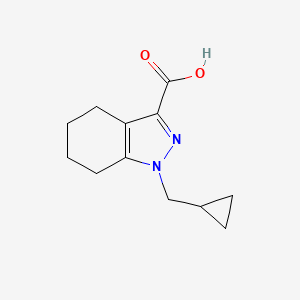
1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is an organic compound that features a cyclopropylmethyl group attached to a tetrahydroindazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of suitable precursors followed by functional group transformations. For example, the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation can furnish cyclopropyl carbinols, which can then be converted to the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclopropanation reactions using catalysts such as cobalt or palladium. These reactions are often carried out under controlled conditions to ensure high yields and purity. For instance, the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide has been shown to produce cyclopropyl arenes in good yields .
化学反応の分析
Types of Reactions
1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
類似化合物との比較
Similar Compounds
Cyclopropane: A simple cycloalkane with similar structural features.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group similar to the target compound.
Indazole derivatives: Compounds with the indazole ring system.
Uniqueness
1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to the combination of the cyclopropylmethyl group and the tetrahydroindazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-9-3-1-2-4-10(9)14(13-11)7-8-5-6-8/h8H,1-7H2,(H,15,16) |
InChIキー |
FWUTUGCKSBSJPE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NN2CC3CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


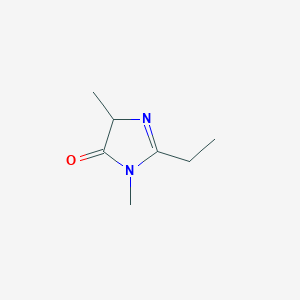
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
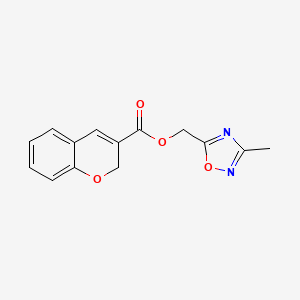
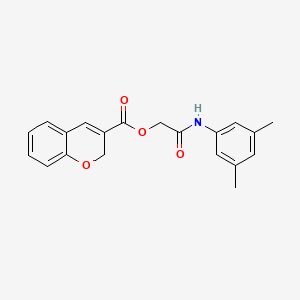
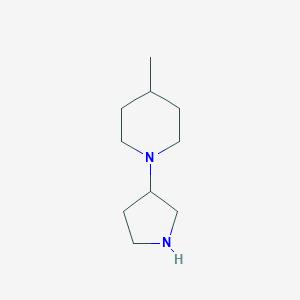
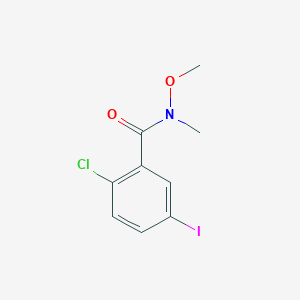
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
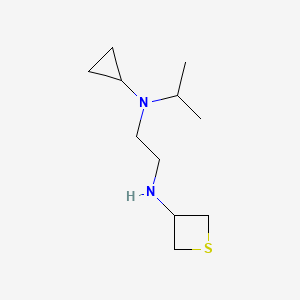
![methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B12949055.png)
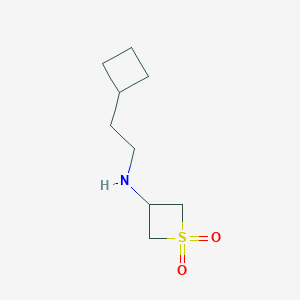

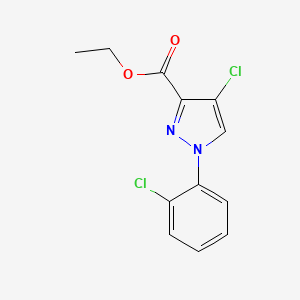
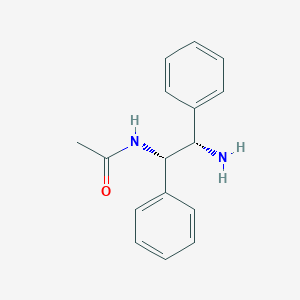
![1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one](/img/structure/B12949094.png)
